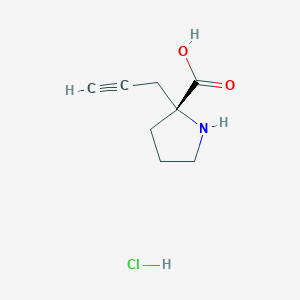
(R)-alpha-propynyl-proline-HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-R)-alpha-propynyl-proline-HCl, also known as (-R)-α-propynylproline, is a chiral amino acid derivative with a pyrrolidine ring and a propynyl side chain. It is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, medicinal chemistry, and biochemistry. (-R)-α-propynylproline is a valuable tool for researchers due to its unique properties, such as its ability to serve as a chiral building block, a catalyst, and a substrate for various biochemical and physiological processes.
Applications De Recherche Scientifique
Structural Analysis of Hydroxyproline Derivatives
Conformational Properties in Gas Phase : The study by Lesarri et al. (2005) investigates the alpha-amino acids 4(S)-hydroxyproline and 4(R)-hydroxyproline under gas phase conditions, revealing insights into their conformers and intramolecular hydrogen bonding. These findings contribute to understanding the structural basis of proline derivatives in collagen-like peptides, essential for synthetic and medicinal chemistry applications Lesarri et al., 2005.
Synthesis of Enantiomerically Pure Amino Acids
Scale-Up Synthesis for Tailor-Made Amino Acids : Romoff et al. (2017) report the scale-up synthesis of proline-derived ligands, which are versatile reagents for creating custom α- and β-amino acids. This approach emphasizes the environmental friendliness and efficiency of synthesizing enantiomerically pure compounds, which is critical for developing new chemical entities and bioactive peptides Romoff et al., 2017.
Proline's Role in Protein Structure
Impact on Protein Conformation : Li et al. (1996) explore how proline influences protein structure, particularly its effect on alpha-helical and beta-sheet formations. This study sheds light on the structural propensity of amino acids within membrane proteins, offering a foundation for designing peptides and proteins with desired structural attributes Li et al., 1996.
Catalysis and Synthesis Applications
Organocatalytic Reactions : Kumar and Dwivedi (2013) discuss the role of proline in catalyzing various organic reactions, highlighting its utility in synthesizing biologically active compounds. This account emphasizes the versatility of proline catalysis in organic synthesis, providing pathways to synthesize complex natural products and bioactive molecules Kumar & Dwivedi, 2013.
Microbial Enzymes for Proline Hydroxylation
Proline 4-Hydroxylase in Microbes : Shibasaki et al. (1999) focus on microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline. This study not only identifies enzyme activities in various strains but also details the cloning of a gene responsible for this activity, offering a biotechnological approach to producing hydroxyproline derivatives Shibasaki et al., 1999.
Propriétés
IUPAC Name |
(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@]1(CCCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-propynyl-proline-HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
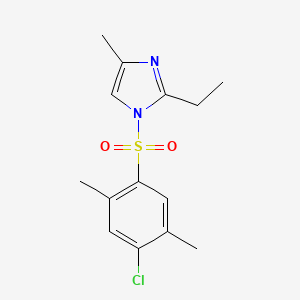
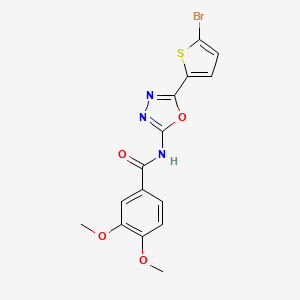
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)
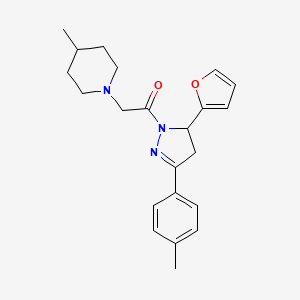
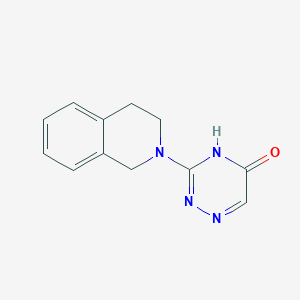
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)